molecular formula C6H15ClO2SSi B2755599 3-(Trimethylsilyl)propane-1-sulfonyl chloride CAS No. 159945-95-6

3-(Trimethylsilyl)propane-1-sulfonyl chloride

Cat. No.: B2755599
CAS No.: 159945-95-6
M. Wt: 214.78
InChI Key: QRJQZRITYCDKTH-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trimethylsilyl)propane-1-sulfonyl chloride typically involves the reaction of 3-(Trimethylsilyl)propane-1-sulfonic acid with thionyl chloride (SOCl₂) under anhydrous conditions. The reaction is carried out at low temperatures to prevent decomposition and to ensure high yield .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving overall efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(Trimethylsilyl)propane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

    Reduction Reactions: The compound can be reduced to form 3-(Trimethylsilyl)propane-1-sulfonic acid.

    Oxidation Reactions: It can be oxidized to form sulfonic acid derivatives.

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various sulfonamide, sulfonate, and sulfone derivatives can be formed.

    Reduction Products: 3-(Trimethylsilyl)propane-1-sulfonic acid is a common reduction product.

    Oxidation Products: Sulfonic acid derivatives are formed through oxidation.

Scientific Research Applications

3-(Trimethylsilyl)propane-1-sulfonyl chloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives.

    Biology: The compound is used in the modification of biomolecules and in the synthesis of biologically active compounds.

    Medicine: It is employed in the development of pharmaceuticals and drug delivery systems.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Trimethylsilyl)propane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form sulfonyl derivatives. The trimethylsilyl group provides steric protection and enhances the stability of the compound, making it a useful intermediate in various chemical reactions .

Comparison with Similar Compounds

Similar Compounds

    3-(Trimethylsilyl)-1-propanol: This compound has a similar structure but lacks the sulfonyl chloride group.

    3-(Trimethylsilyl)-1-propanesulfonic acid: This compound is the oxidized form of 3-(Trimethylsilyl)propane-1-sulfonyl chloride.

    3-(Trimethoxysilyl)-1-propanethiol: This compound has a thiol group instead of a sulfonyl chloride group.

Uniqueness

This compound is unique due to its combination of a sulfonyl chloride group and a trimethylsilyl group. This combination provides both reactivity and stability, making it a valuable reagent in organic synthesis .

Properties

IUPAC Name

3-trimethylsilylpropane-1-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15ClO2SSi/c1-11(2,3)6-4-5-10(7,8)9/h4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRJQZRITYCDKTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCCS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClO2SSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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